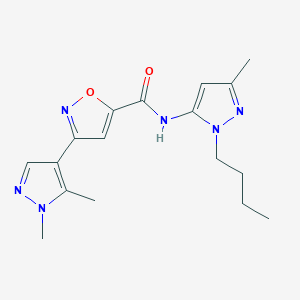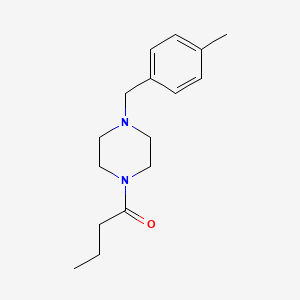![molecular formula C13H20FN3S B4751877 N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4751877.png)
N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea
Übersicht
Beschreibung
N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is used to repel mosquitoes, ticks, fleas, and other biting insects that can transmit diseases such as malaria, dengue fever, and Lyme disease.
Wirkmechanismus
DEET works by interfering with the insect's ability to detect carbon dioxide and other attractants. It does this by disrupting the insect's olfactory system, which is responsible for detecting odors. DEET blocks the receptors in the insect's antennae that are responsible for detecting carbon dioxide and other attractants, making it less likely that the insect will be attracted to the person wearing the repellent.
Biochemical and Physiological Effects
DEET has been shown to have a low toxicity profile in humans. It is rapidly absorbed through the skin and metabolized by the liver. DEET has been shown to have no significant effects on the central nervous system, cardiovascular system, or respiratory system in humans.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is widely used in laboratory experiments to study the behavior of insects. It is highly effective at repelling a wide range of biting insects, making it an ideal choice for experiments involving mosquitoes, ticks, and fleas. However, DEET can be toxic to some species of insects, making it less suitable for experiments involving those species.
Zukünftige Richtungen
There are several areas of research that could be explored in the future related to DEET. These include:
1. Development of new insect repellents that are more effective and have fewer side effects than DEET.
2. Study of the long-term effects of DEET exposure on human health.
3. Investigation of the effects of DEET on non-target species, such as bees and other pollinators.
4. Development of new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Study of the mechanisms by which DEET interacts with the insect olfactory system.
Conclusion
DEET is a highly effective insect repellent that has been extensively studied for its effectiveness and safety. It works by interfering with the insect's ability to detect carbon dioxide and other attractants, making it less likely that the insect will bite. DEET has a low toxicity profile in humans and is widely used in laboratory experiments to study the behavior of insects. There are several areas of research that could be explored in the future related to DEET, including the development of new insect repellents and the investigation of the effects of DEET on non-target species.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective at repelling a wide range of biting insects, including mosquitoes, ticks, and fleas. DEET works by interfering with the insect's ability to detect carbon dioxide and other attractants, making it less likely that the insect will bite.
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3S/c1-3-17(4-2)10-9-15-13(18)16-12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECSVVMHPCMURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=S)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Diethylamino)ethyl]-3-(4-fluorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4751797.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4751809.png)
![1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4751811.png)
![2-{4-[(2-nitrobenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4751815.png)
![ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B4751825.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4751831.png)
![4-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4751853.png)
![2-(allylthio)-8,8-dimethyl-3-(3-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4751856.png)

![1-(4-tert-butylbenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4751864.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751867.png)
![methyl 2-({[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4751874.png)
![N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide](/img/structure/B4751888.png)